molecular formula C12H14O4 B2566273 Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate CAS No. 2112485-54-6

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate

Cat. No. B2566273
CAS RN: 2112485-54-6
M. Wt: 222.24
InChI Key: GOGPFFFBUGOIRB-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate is a specific type of benzofuran compound .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular weight of Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate is 222.24 . The InChI code for this compound is 1S/C12H14O4/c1-2-15-11(14)6-8-7-16-12-9(8)4-3-5-10(12)13/h3-5,8,13H,2,6-7H2,1H3 .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo copper-mediated and palladium-catalyzed coupling reactions . They can also undergo a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .


Physical And Chemical Properties Analysis

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate is an oil at room temperature . It has a molecular weight of 222.24 .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Pd-Catalyzed O-Arylation : A study by Maimone and Buchwald (2010) demonstrates the use of Pd-catalysis for O-arylation of ethyl acetohydroximate, leading to O-arylhydroxylamines and substituted benzofurans like Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate. This method shows efficiency in the preparation of O-arylhydroxylamines from simple aryl halides, which can be challenging to achieve through traditional methods (Maimone & Buchwald, 2010).

Crystallographic Studies

  • Molecular Structure Analysis : Choi et al. (2009, 2008, 2007, 2011) conducted studies on various benzofuran derivatives, prepared by alkaline hydrolysis of ethyl acetates including compounds similar to Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate. These studies focus on understanding the crystal structures, intermolecular interactions, and packing patterns of these compounds, providing valuable insights into their chemical behavior and potential applications (Choi et al., 2009), (Choi et al., 2008), (Seo et al., 2007), (Seo et al., 2011).

Antibacterial and Antifungal Activity

  • Ethnomedicinal Plant Research : Duraipandiyan and Ignacimuthu (2007) explored the antibacterial and antifungal activities of extracts from the flower of Cassia fistula, which included ethyl acetate extracts. This research provides an indirect insight into the potential bioactive properties of compounds like Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate, as ethyl acetate extracts often contain benzofuran derivatives (Duraipandiyan & Ignacimuthu, 2007).

Synthesis of Novel Derivatives

  • Benzofuran Derivatives Synthesis : Suzuki (1985) reported on the synthesis of 2,3-dihydrobenzofurans from ethyl 2-acylphenoxyacetates, a method potentially applicable to the synthesis of Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate. This study provides insights into the methods of synthesizing complex benzofuran derivatives (Suzuki, 1985).

Pharmacological Research

  • Bridged-Ring Nitrogen Compounds : Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives, starting from compounds like ethyl 3,4-dimethoxyphenyl(phenyl)acetate. Although not directly studying Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate, this research indicates the potential pharmacological applications of similar compounds (Gentles et al., 1991).

Miscellaneous Studies

  • Total Synthesis of Related Compounds : Pergomet et al. (2017) reported the first total synthesis of a related compound, 5-(1-hydroxy-1-ethyl)-2-isopropyliden-2H-benzofuran-3-one, derived from Verbesina luetzelburgii. This research demonstrates the synthesis approach that could be adapted for the synthesis of Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate (Pergomet et al., 2017).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications as drugs .

properties

IUPAC Name

ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-11(14)6-8-7-16-12-9(8)4-3-5-10(12)13/h3-5,8,13H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGPFFFBUGOIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=C1C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate

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